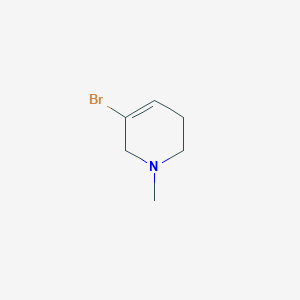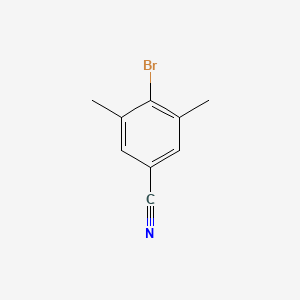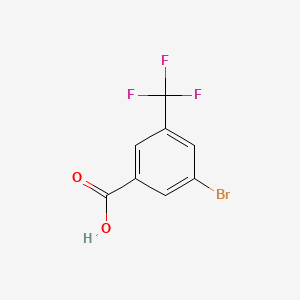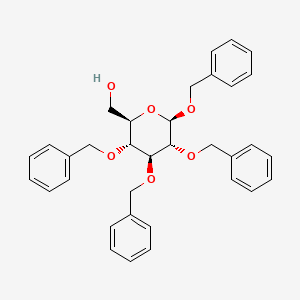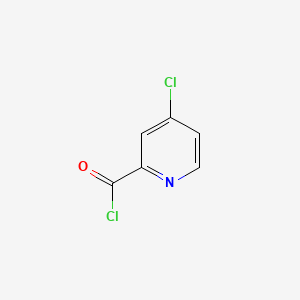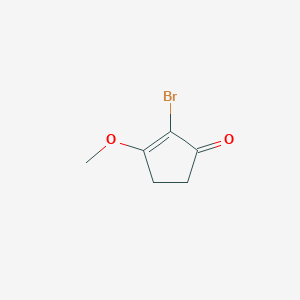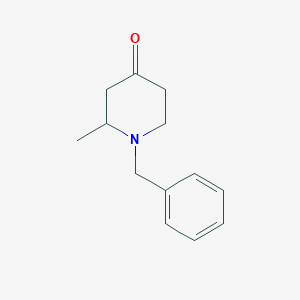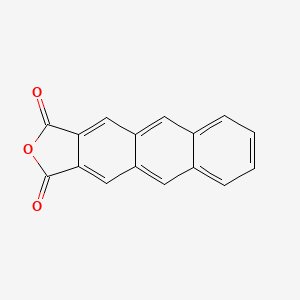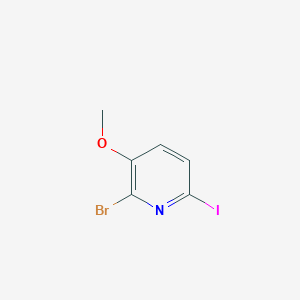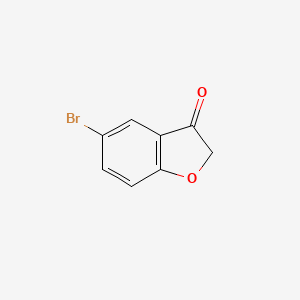
5-Bromo-3(2H)-benzofuranone
Übersicht
Beschreibung
5-Bromo-3(2H)-benzofuranone is a compound that belongs to the benzofuranone family, characterized by a bromine atom at the 5-position of the benzofuranone ring. This compound is an intermediate in the synthesis of various pesticides and possesses a condensed heterocyclic structure. It is also a key precursor in the synthesis of biologically important benzofuran aryl ureas and carbamates, which have been screened for antimicrobial activities .
Synthesis Analysis
The synthesis of 5-Bromo-3(2H)-benzofuranone derivatives can be achieved through different methods. One approach involves the conversion of bromo salicylaldehyde with diethyl bromomalonate in the presence of dry acetone and anhydrous potassium carbonate . Another method uses 4-chloro salicylic acid as a starting material, undergoing esterification, etherification, hydrolysis, cyclization, and bromination to yield the desired product . Additionally, palladium catalysis has been employed to convert 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins, which is a related transformation .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3(2H)-benzofuranone derivatives has been characterized by various spectroscopic techniques, including MS and 1H NMR . The crystal structures of related benzofuran compounds reveal that substituents such as methylsulfinyl groups lie on opposite sides of the benzofuran plane, and the bromophenyl rings are rotated out of this plane . These structural features are stabilized by intermolecular hydrogen bonds, halogen bonds, and π-π interactions .
Chemical Reactions Analysis
5-Bromo-3(2H)-benzofuranone serves as a versatile intermediate for further chemical transformations. For instance, it can be converted into hydrazide by treating with hydrazine hydrate, and subsequently into carbonyl azide for the synthesis of aryl ureas and carbamates . The presence of the bromine atom allows for further functionalization through various coupling reactions, as demonstrated in the synthesis of 2,3-disubstituted benzofurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3(2H)-benzofuranone derivatives are influenced by their molecular structure. The presence of bromine and other substituents like methylsulfinyl groups affects the compound's reactivity and stability. The crystal structures of these compounds exhibit non-classical hydrogen bonds and halogen bonds, which contribute to their solid-state stability . The photophysical properties of these compounds have also been studied, indicating their potential in various applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pesticide Intermediates
5-Bromo-3(2H)-benzofuranone serves as an intermediate in the synthesis of various compounds. For instance, its derivatives like 2-Bromo-6-chloro-3(2H)-benzofuranone are used in the production of pesticides. These compounds often possess a condensed heterocyclic structure, indicating their potential in creating complex organic molecules (P. Xiaojun, 2005).
Flavonoid Synthesis
In the field of organic chemistry, 5-Bromo-3(2H)-benzofuranone derivatives are utilized in reactions like the Darzens reaction to produce flavonoid-derived epoxides. An example is the use of 2-bromo-4,6-dimethoxy-3(2H)-benzofuranone, which under specific conditions, results in the formation of flavonols and benzofuranyl-substituted flavonols (P. A. Ottersbach et al., 2008).
Antimicrobial Applications
Research into benzofuran derivatives like 5-Bromo-3(2H)-benzofuranone has shown their potential in antimicrobial applications. For example, benzofuran aryl ureas and carbamates have been synthesized and screened for antimicrobial activities, indicating their relevance in medicinal chemistry (H. M. N. Kumari et al., 2019).
Photophysical Properties
The photophysical properties of benzofuranone derivatives are another area of interest. For instance, studies on the conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis have been conducted to explore these properties. This research is significant in understanding the behavior of these compounds under various light conditions, which can be applied in material science and photophysics (G. Galvani et al., 2017).
Synthesis of Benzofuran Analogues
The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde has also been studied. These analogues have shown potential for various biological activities, further broadening the scope of 5-Bromo-3(2H)-benzofuranone in scientific research (G. Parameshwarappa et al., 2008).
Eigenschaften
IUPAC Name |
5-bromo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCDQLDYILHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441058 | |
| Record name | 5-Bromo-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3(2H)-benzofuranone | |
CAS RN |
54450-20-3 | |
| Record name | 5-Bromo-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[b]furan-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

